Methyl 3-(aminomethyl)-tetrahydro-2h-pyran-3-carboxylate
Description
Methyl 3-(aminomethyl)-tetrahydro-2H-pyran-3-carboxylate is a bicyclic compound featuring a tetrahydropyran (oxane) ring substituted with both a methyl ester and an aminomethyl group at the 3-position. The aminomethyl group introduces hydrogen-bonding capability, while the ester moiety offers reactivity for further functionalization.
Properties
IUPAC Name |
methyl 3-(aminomethyl)oxane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-11-7(10)8(5-9)3-2-4-12-6-8/h2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMJVOQYLKGHTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCOC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(aminomethyl)-tetrahydro-2h-pyran-3-carboxylate typically involves the reaction of tetrahydropyran derivatives with aminomethylating agents.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including protection and deprotection steps to ensure the stability of intermediate compounds. The use of catalysts and optimized reaction conditions can enhance yield and purity. For example, the use of methanol/trimethylchlorosilane at room temperature has been shown to be an efficient method for esterification .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(aminomethyl)-tetrahydro-2h-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminomethyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-(aminomethyl)-tetrahydro-2h-pyran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(aminomethyl)-tetrahydro-2h-pyran-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of enzymes or receptors. The carboxylate ester group can undergo hydrolysis, releasing active metabolites that further interact with biological pathways .
Comparison with Similar Compounds
Substituent Position and Functional Group Influence
Key Observations :
- Positional Isomerism: The placement of the aminomethyl group at the 3-position (vs.
- Ester vs. Oxo Groups: Compounds with a 4-oxo substituent (e.g., CAS 127956-11-0) exhibit greater electrophilicity, enabling nucleophilic additions, whereas the aminomethyl group in the target compound may favor reductive amination or coupling reactions .
Physicochemical and Spectroscopic Data
While direct data for the target compound are unavailable, analogs provide insights:
- Ethyl 4-aminotetrahydro-2H-pyran-3-carboxylate: NMR data (δH ~1.27 ppm for methyl groups) and LCMS (m/z 250.1 for related structures) suggest moderate polarity and stability .
- Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate : IR spectra show νmax ~1740 cm⁻¹ (ester C=O), while ¹H NMR features δ 3.6–3.8 ppm for pyran ring protons .
Biological Activity
Methyl 3-(aminomethyl)-tetrahydro-2H-pyran-3-carboxylate is a compound of interest due to its diverse biological activities. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a tetrahydropyran ring, which is known for its role in various pharmacological activities. The presence of an amino group enhances its potential interactions with biological targets.
Biological Activities
1. Antimicrobial Activity
Research has indicated that derivatives of tetrahydropyran compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain tetrahydropyran derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|---|
| Compound A | Streptococcus pneumoniae | 20 | 3 |
| Compound B | Escherichia coli | 21 | 3 |
| Compound C | Bacillus cereus | 19 | 3 |
This table summarizes the antibacterial activities observed in various studies, highlighting the efficacy of these compounds against common pathogens .
2. Antiviral Activity
This compound has also been evaluated for antiviral properties. In vitro studies have demonstrated that similar compounds can inhibit viral replication. For example, modifications to the tetrahydropyran structure have resulted in compounds with significant inhibitory effects on human adenovirus (HAdV) replication, showcasing their potential as antiviral agents .
3. Antitumor Activity
Compounds within this chemical class have shown promise in cancer research. Studies indicate that certain derivatives can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. Research focusing on structure-activity relationships has identified key modifications that enhance antitumor efficacy .
Case Studies
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of tetrahydropyran derivatives revealed that modifications to the amino group significantly impacted their antibacterial activity. Compounds with longer alkyl chains exhibited increased inhibition against both Gram-positive and Gram-negative bacteria, indicating that structural variations can optimize antimicrobial efficacy.
Case Study 2: Antiviral Mechanism Investigation
Another investigation into the antiviral properties of tetrahydropyran derivatives highlighted their mechanism of action against HAdV. The study demonstrated that these compounds could prevent viral escape from endosomes, thereby inhibiting viral replication at early stages of infection .
Q & A
Q. What are the standard synthetic routes for Methyl 3-(aminomethyl)-tetrahydro-2H-pyran-3-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves functionalizing tetrahydropyran scaffolds via aminomethylation. For example, describes analogous reactions where methyl esters are introduced using nucleophilic substitution or condensation under controlled conditions (e.g., -78°C for stereochemical control). Key steps include:
- Electrophilic activation : Use of coupling agents like HATU or acetyl chloride to activate carboxylate intermediates .
- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency .
- Purification : Flash column chromatography (hexane/EtOAc gradients) isolates the product, as validated by NMR and IR spectroscopy .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Identify the tetrahydropyran ring protons (δ 1.5–4.5 ppm) and ester carbonyl (δ ~170 ppm). The aminomethyl group (CH2NH2) appears as a triplet near δ 2.8–3.2 ppm, with splitting due to coupling with adjacent protons .
- IR spectroscopy : Confirm the ester C=O stretch (~1740 cm⁻¹) and NH2 bending (~1600 cm⁻¹) .
- Mass spectrometry : Look for molecular ion peaks matching the molecular formula (e.g., [M+H]+ at m/z calculated for C9H15NO3) .
Advanced Research Questions
Q. How can researchers resolve contradictions between NMR and X-ray crystallography data when determining stereochemistry?
- Methodological Answer :
- X-ray refinement : Use SHELXL () for high-resolution crystallography to resolve ambiguous stereocenters. For example, highlights the use of R/S descriptors to assign configurations in tetrahydropyran derivatives .
- NMR NOE experiments : Detect spatial proximity of protons (e.g., axial vs. equatorial substituents) to validate crystallographic assignments .
- Computational modeling : Compare experimental data with DFT-calculated NMR chemical shifts to resolve discrepancies .
Q. What strategies minimize side reactions during the aminomethylation of tetrahydropyran derivatives?
- Methodological Answer :
- Protecting groups : Temporarily protect the amine (e.g., Boc) to prevent unwanted nucleophilic attacks during esterification .
- Low-temperature reactions : Slow reaction kinetics at -78°C reduce dimerization or over-alkylation, as shown in for analogous systems .
- In situ monitoring : Use TLC or HPLC to track reaction progress and terminate before side products dominate .
Q. How can computational methods enhance the design of derivatives with modified aminomethyl groups?
- Methodological Answer :
- Docking studies : Model interactions between the aminomethyl group and target receptors (e.g., enzymes) to predict bioactivity .
- QSAR analysis : Corrogate steric/electronic effects of substituents (e.g., bulkier groups for improved metabolic stability) .
- Retrosynthetic planning : Tools like Synthia™ propose feasible routes for introducing functional groups while preserving stereochemistry .
Data Analysis and Experimental Design
Q. What analytical workflows ensure purity and structural fidelity of the compound?
- Methodological Answer :
- Multi-modal chromatography : Combine HPLC (C18 columns, MeOH/H2O mobile phases) with GC-MS to detect trace impurities .
- Elemental analysis : Validate %C, %H, %N against theoretical values to confirm stoichiometry .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectra (e.g., tetrahydropyran ring protons) .
Q. How should researchers troubleshoot failed syntheses of this compound?
- Methodological Answer :
- Byproduct analysis : Use LC-MS to identify intermediates (e.g., hydrolysis products from ester cleavage) .
- Solvent screening : Test aprotic vs. protic solvents to optimize nucleophilicity of the aminomethyl group .
- Catalyst optimization : Evaluate Lewis acids (e.g., ZnCl2) to enhance reaction rates in sluggish steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
